17-Acetyl-17-hydroxy-6-methylestra-4,6-dien-3-one
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Overview
Description
Nomegestrol acetate is a synthetic progestogen derived from 19-nor-progesterone. It is commonly used in birth control pills, menopausal hormone therapy, and for the treatment of gynecological disorders . Nomegestrol acetate is known for its high selectivity for progesterone receptors, which minimizes potential androgenic, estrogenic, and glucocorticoid effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nomegestrol acetate is synthesized from 19-nor-progesterone through a series of chemical reactions. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acetylation and methylation processes.
Industrial Production Methods
In industrial settings, the production of nomegestrol acetate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the chemical composition and ensure the absence of impurities .
Chemical Reactions Analysis
Types of Reactions
Nomegestrol acetate undergoes various chemical reactions, including:
Oxidation: Nomegestrol acetate can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert nomegestrol acetate into its corresponding alcohol derivatives.
Substitution: Substitution reactions can occur at the acetoxy group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of acid or base catalysts to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites, alcohol derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Nomegestrol acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthetic methodologies.
Biology: Nomegestrol acetate is used in research on hormone receptor interactions and the regulation of gene expression.
Medicine: It is extensively studied for its contraceptive efficacy, treatment of menopausal symptoms, and management of gynecological disorders.
Mechanism of Action
Nomegestrol acetate exerts its effects by binding to progesterone receptors in target tissues. This binding inhibits the release of gonadotropin-releasing hormone from the hypothalamus, which in turn reduces the secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. The reduction in these hormones prevents ovulation and alters the cervical mucus, making it less conducive to sperm penetration . Nomegestrol acetate also has antiestrogenic effects at the level of the endometrium, contributing to its contraceptive efficacy .
Comparison with Similar Compounds
Similar Compounds
Drospirenone: Another synthetic progestogen used in oral contraceptives.
Levonorgestrel: A widely used progestogen in emergency contraception and intrauterine devices.
Norethindrone: A synthetic progestogen used in various hormonal therapies.
Uniqueness of Nomegestrol Acetate
Nomegestrol acetate is unique due to its high selectivity for progesterone receptors and its minimal androgenic, estrogenic, and glucocorticoid effects. This selectivity reduces the risk of side effects commonly associated with other progestogens, such as acne and weight gain . Additionally, nomegestrol acetate has a long elimination half-life, contributing to its high contraceptive efficacy .
Properties
IUPAC Name |
17-acetyl-17-hydroxy-6,13-dimethyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUIYQJTUIACIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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